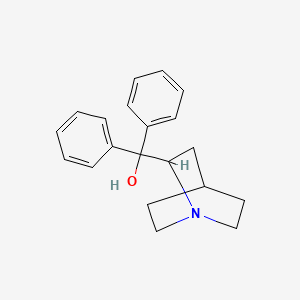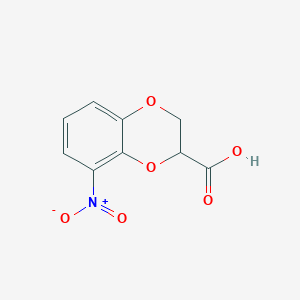![molecular formula C14H20N2O3 B14135535 Propan-2-yl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate CAS No. 89221-64-7](/img/structure/B14135535.png)
Propan-2-yl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate typically involves the reaction of 3-methyl-1,3-oxazolidine with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful monitoring of reaction parameters to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxazolidinones, amines, and various substituted carbamates, depending on the specific reagents and conditions used.
Scientific Research Applications
Propan-2-yl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Propan-2-yl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate exerts its effects involves interactions with specific molecular targets. The oxazolidine ring and carbamate group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl N-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate
- 1-Methoxy-3-phenylamino-propan-2-ol
Uniqueness
Propan-2-yl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate is unique due to its specific combination of an oxazolidine ring and a carbamate group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.
Properties
CAS No. |
89221-64-7 |
|---|---|
Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
propan-2-yl N-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-10(2)19-14(17)15-12-6-4-11(5-7-12)13-16(3)8-9-18-13/h4-7,10,13H,8-9H2,1-3H3,(H,15,17) |
InChI Key |
HFDGUZYNEBIJDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC1=CC=C(C=C1)C2N(CCO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


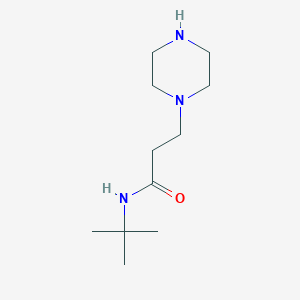
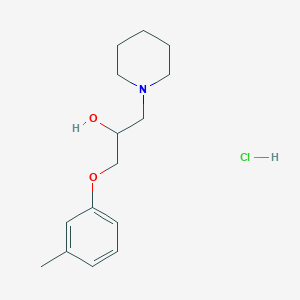
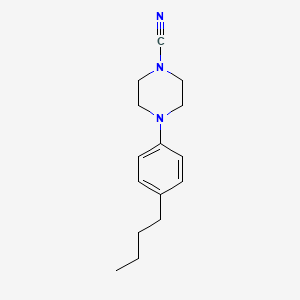



![methyl 3-{[3-(4-benzylpiperazin-1-yl)propanoyl]amino}-4-methoxy-1H-indole-2-carboxylate](/img/structure/B14135499.png)

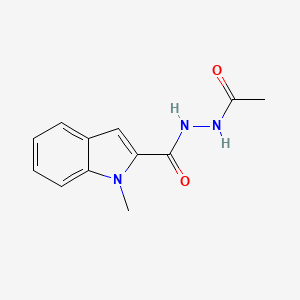

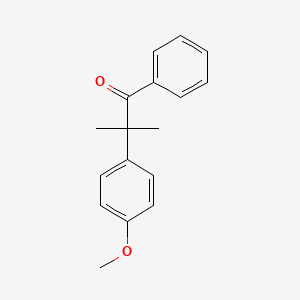
![Benzene, [(trifluoromethyl)seleno]-](/img/structure/B14135539.png)
